
n-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide: is a synthetic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Allylation and Oxo Group Introduction: The allylamino and oxo groups are introduced through a series of reactions involving allylation and oxidation.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The thiophene ring can undergo substitution reactions, where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is used in the development of conductive polymers and organic semiconductors.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Anticancer Research: It is being investigated for its potential anticancer properties due to its ability to inhibit certain cancer cell lines.
Medicine:
Drug Development: The compound is explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry:
Agriculture: It can be used in the formulation of agrochemicals to protect crops from pests and diseases.
Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of N-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
相似化合物的比较
N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide: This compound shares a similar thiophene core but has different substituents, leading to distinct biological activities.
Benzo[b]thiophene-2-carboxamide Derivatives: These compounds have a benzo-fused thiophene ring and are investigated for their STING-agonistic activity.
Uniqueness: N-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
分子式 |
C12H16N2O2S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC 名称 |
N-[4-oxo-4-(prop-2-enylamino)butyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-7-13-11(15)6-3-8-14-12(16)10-5-4-9-17-10/h2,4-5,9H,1,3,6-8H2,(H,13,15)(H,14,16) |
InChI 键 |
LKPVUVHBIJCTJZ-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=O)CCCNC(=O)C1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


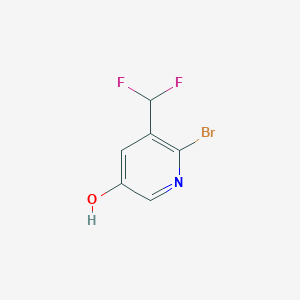
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)
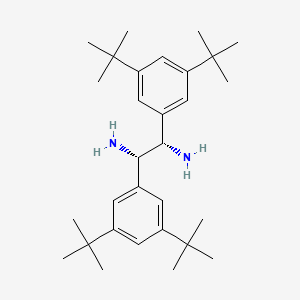
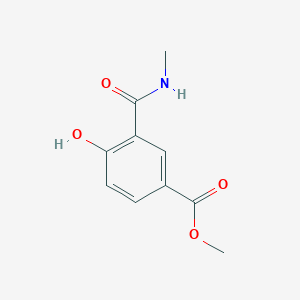
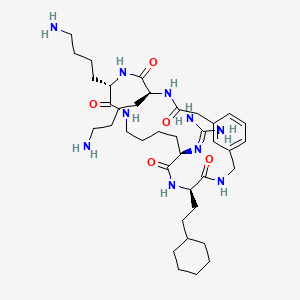
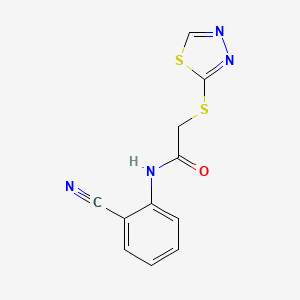
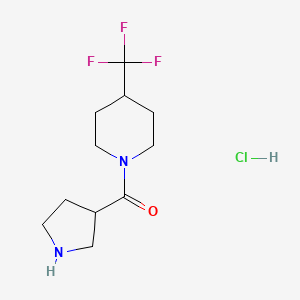
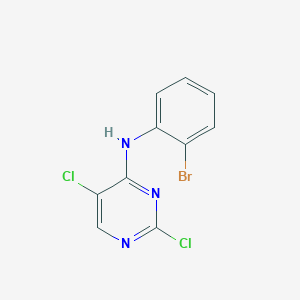
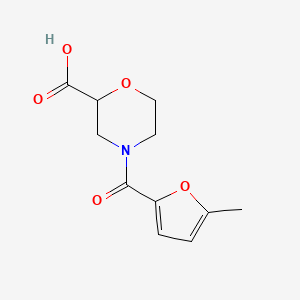
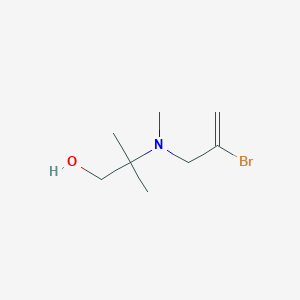
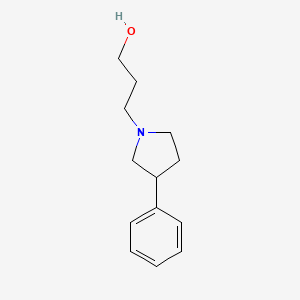

![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
